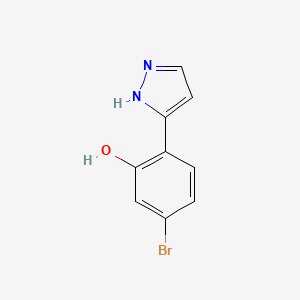

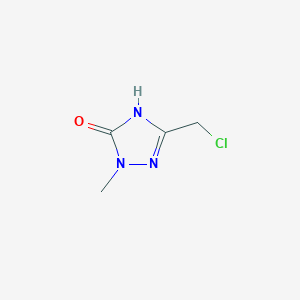

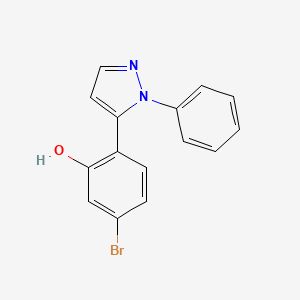

![molecular formula C14H20BN3O3 B1384652 N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C CAS No. 1897432-67-5](/img/structure/B1384652.png)

N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Overview

Description

N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, also known as 5-Nitro-2-pyridinamine, is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of organic chemistry and pharmaceuticals. It is a versatile synthetic intermediate that can be used as a starting material for a variety of organic reactions, including nitration, alkylation, and condensation reactions. It is also used in the synthesis of various drugs and other biologically active compounds.

Scientific Research Applications

Isotope Management in N Research

- The compound has potential applications in nitrogen (N) management research. Innovations in laboratory instrumentation allow simultaneous determination of total carbon (C), total nitrogen (N), and nitrogen isotopes (15N) in various samples, aiding research in isotope management (Schepers, Francis, & Thompson, 1989).

Soil Organic Matter Decomposability

- The C/N ratio, influenced by compounds like N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, is a crucial factor in determining the decomposability of organic matter in forest soils. Understanding this ratio helps in assessing soil health and nutrient cycling (Ostrowska & Porębska, 2015).

N-Bond Formation in CO2 Reduction

- The compound is relevant in the context of carbon dioxide (CO2) capture and utilization (CCU). Research highlights the significance of N-integrated CO2 reduction, with C-N bond formation being a key step. This has implications for producing high-value-added chemicals from CO2 and nitrogenous small molecules (Liu et al., 2022).

Microbial Responses to N Addition

- Investigations into the effects of C/N ratio on microorganisms in different environments, such as activated sludge, are essential. The compound's influence on the C/N ratio can provide insights into microbial community dynamics and treatment processes (Ye, Ye, & Li, 2011).

Palladium-Catalyzed C–N Cross-Coupling

- The compound's structure plays a role in palladium-catalyzed C–N cross-coupling reactions, which are vital in synthesizing anilines and aniline derivatives. Such reactions have broad applications in chemical research, including the synthesis of medicinally relevant compounds (Ruiz-Castillo & Buchwald, 2016).

Composting State Variable Effects

- The C/N ratio's variation during composting processes, influenced by compounds like this compound, is studied to understand the nonlinear relationships between state variables and the C/N ratio. This knowledge is crucial for optimizing composting processes for waste management and soil health improvement (Sun et al., 2011).

properties

IUPAC Name |

2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-7-12(8-6-11)19-10-9-17-18-16/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSQQZROHZCKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

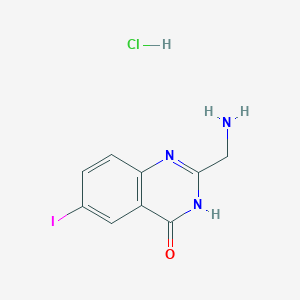

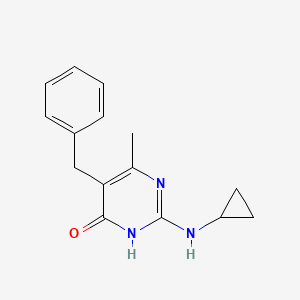

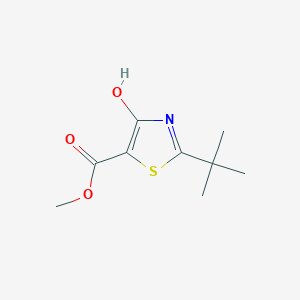

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)

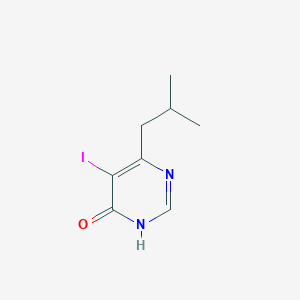

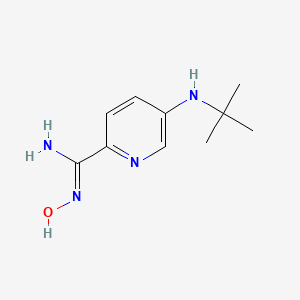

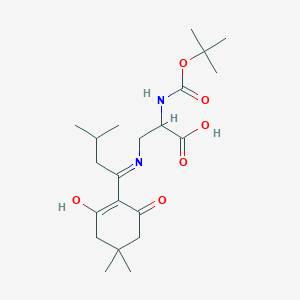

![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)

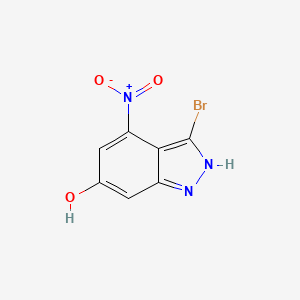

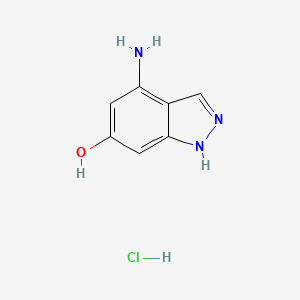

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)